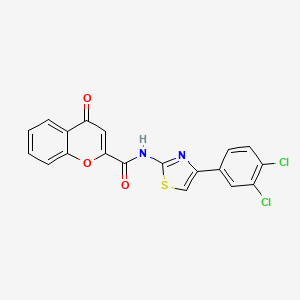

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 3,4-dichlorophenyl group at the 4-position and a chromene-2-carboxamide moiety at the 2-position. Its molecular formula is C19H12Cl2N2O3S (molecular weight: ~490 g/mol).

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2N2O3S/c20-12-6-5-10(7-13(12)21)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWMRYQCDFUSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for thiazole ring formation. For this intermediate:

- Thiourea precursor : 3,4-Dichlorophenylthiourea, synthesized via reaction of 3,4-dichloroaniline with ammonium thiocyanate in acidic conditions.

- α-Halo ketone : Bromopyruvic acid or chloroacetophenone derivatives.

Reaction conditions :

Mechanism :

Alternative Cyclocondensation Approaches

Recent advances utilize carbothioamides and hydrazonoyl halides under mild conditions:

- Carbothioamide : 3,4-Dichlorophenylcarbothioamide

- Hydrazonoyl chloride : Prepared in situ from 2-bromoacetophenone derivatives.

Advantages :

Example Protocol :

- Combine carbothioamide (1 eq), hydrazonoyl chloride (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile.

- Stir at 50°C for 6 hr.

- Isolate via filtration; purity by column chromatography (hexane:ethyl acetate, 7:3).

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

Claisen-Schmidt Condensation

Chromene derivatives are typically synthesized via condensation of salicylaldehyde derivatives with active methylene compounds:

- Substrates :

- Salicylaldehyde

- Diethyl malonate or cyanoacetic acid

Reaction conditions :

- Catalyst: Piperidine (10 mol%)

- Solvent: Ethanol, reflux (12 hr)

- Acidic workup (HCl) to cyclize intermediate.

Yield : 65–70% after recrystallization (methanol).

Microwave-Assisted Synthesis

Modern protocols reduce reaction times significantly:

- Conditions :

- Power: 300 W

- Temperature: 120°C

- Time: 20 min

Advantages :

- 85% yield

- Minimal decomposition.

Amide Coupling Strategies

Classical Carbodiimide Coupling

- Reagents : EDCl/HOBt or DCC/DMAP

- Solvent : DMF or THF

- Procedure :

- Activate 4-oxo-4H-chromene-2-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min).

- Add 4-(3,4-dichlorophenyl)thiazol-2-amine (1 eq).

- Stir at room temperature for 24 hr.

- Quench with ice-water; extract with ethyl acetate.

Yield : 60–65%.

Catalytic Coupling Using Magnetic Nanoparticles

Innovative approaches employ Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride as a recyclable catalyst:

Conditions :

- Catalyst loading: 10 mg/mmol substrate

- Solvent-free, 80°C, 2 hr

- Separation: External magnet

Mechanistic Insight :

The sulfonic acid chloride moiety activates the carboxylic acid, facilitating nucleophilic attack by the thiazol-2-amine.

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Classical Coupling | Nanoparticle-Catalyzed |

|---|---|---|

| Solvent | DMF | Solvent-free |

| Temperature (°C) | 25 | 80 |

| Time (hr) | 24 | 2 |

| Yield (%) | 60–65 | 88–92 |

Green Chemistry Metrics

- Atom Economy : 78% (nanoparticle method vs. 65% for classical).

- E-factor : 0.8 (nanoparticle) vs. 3.2 (classical), reflecting reduced waste.

Characterization and Quality Control

Spectroscopic Data

Challenges and Troubleshooting

- Regioselectivity in Thiazole Formation : Use electron-deficient α-halo ketones to direct cyclization.

- Amide Bond Hydrolysis : Avoid aqueous workup at high pH; use mild acidic conditions (pH 4–5).

- Catalyst Deactivation : Regenerate Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride via washing with dichloromethane and drying at 60°C.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique chromene-carboxamide scaffold distinguishes it from analogs. Key comparisons include:

Thiazole Derivatives with Dichlorophenyl Groups

- Compound 4d (C20H18Cl2N4O2S): Features a morpholinomethyl-substituted thiazole and pyridinyl group. Lacks the chromene system but shares the 3,4-dichlorophenyl-thiazole core. Higher molecular weight (~520 g/mol) due to the morpholine substituent .

- Compound 4e (C21H21Cl2N5O2S) : Incorporates a 4-methylpiperazinyl group, enhancing solubility via tertiary amines. Melting point: ~170–180°C (similar to sulfonamide analogs in ) .

- CAS 923226-70-4 (C18H17N3O4S) : Thiazole-carboxamide with a methoxybenzyl group and furan. Smaller molecular weight (371.4 g/mol) and distinct aryl substituents compared to the target compound .

Sulfonamide-Piperazine Derivatives

- Compound 20 (C22H20Cl2N4O3S) : Combines a sulfonamide-piperazine scaffold with 3,4-dichlorophenyl. Melting point: 177–180°C; IR peaks at 1664 cm⁻¹ (C=O) and 3186 cm⁻¹ (NH) .

- Compound 21 (C22H19Cl3N4O3S) : Substituted with 4-chlorophenyl, increasing halogen content. Lower yield (65%) compared to Compound 20 (80%) .

Physicochemical Properties

Potential Pharmacological Implications

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and other therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives known for their diverse biological activities. The structure can be broken down into distinct functional groups that contribute to its reactivity and biological properties:

- Thiazole Ring : Contributes to the compound's interaction with biological targets.

- Chromene Moiety : Known for its role in various pharmacological activities.

- Dichlorophenyl Group : Enhances lipophilicity and may improve bioavailability.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar thiazole derivatives. For instance, compounds derived from thiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

These findings suggest that this compound may exhibit comparable antibacterial properties.

Antifungal Activity

Thiazole derivatives have also been reported to possess antifungal activity. Studies indicate that certain compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy is often assessed using serial dilution methods to determine the MIC.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 25 |

| Compound D | Aspergillus niger | 50 |

Anticancer Potential

The anticancer activity of thiazole derivatives has been a focal point in recent research. For example, a study on structurally similar compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Assay

In vitro assays were performed using various concentrations of this compound on different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results suggest that the compound exhibits promising anticancer activity, warranting further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This includes:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.